molecular formula C16H15N3O3 B10976343 N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide

N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B10976343
M. Wt: 297.31 g/mol
InChI Key: RODKEHTXDRLJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Benzamide Group: The benzimidazole derivative is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The benzimidazole ring is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The benzimidazole ring can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    2-(2,4-Dimethoxyphenyl)-1H-benzimidazole: Similar structure but without the benzamide group, leading to different properties and applications.

    Carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate): A well-known fungicide with a similar benzimidazole core but different functional groups.

Uniqueness

N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide is unique due to the presence of both the benzimidazole ring and the 2,4-dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C16H15N3O3/c1-21-10-7-8-11(14(9-10)22-2)15(20)19-16-17-12-5-3-4-6-13(12)18-16/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

RODKEHTXDRLJPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.